molecular formula C16H19N3O3 B1241856 Isofebrifugine

Isofebrifugine

Cat. No.: B1241856
M. Wt: 301.34 g/mol
InChI Key: YLYLCQRQSRDSQR-ADTLFGHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isofebrifugine can be synthesized through several routes. One notable method involves the catalytic asymmetric synthesis, which has been detailed by Kobayashi et al. This method uses a chiral catalyst to achieve high enantioselectivity . The reaction typically involves the condensation of a quinazolinone derivative with a suitable piperidine precursor under controlled conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from Dichroa febrifuga, followed by purification processes such as crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Isofebrifugine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.

    Substitution: this compound can participate in substitution reactions, particularly at the quinazolinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products of these reactions include various quinazolinone derivatives, which may exhibit different biological activities .

Scientific Research Applications

Antimalarial Activity

Isofebrifugine, along with its analog febrifugine, has been recognized for its effectiveness against malaria. Research indicates that these compounds impair the formation of hemozoin, a critical process in the maturation of malaria parasites within human red blood cells. The mechanism involves the disruption of the parasite's lifecycle at the trophozoite stage, which is essential for its survival and replication .

Case Studies on Antimalarial Efficacy

  • Study 1 : A comparative analysis of febrifugine and this compound was conducted to evaluate their in vitro efficacy against Plasmodium falciparum. The results demonstrated that both compounds exhibited comparable antimalarial activity, with this compound showing lower toxicity profiles in specific formulations .
  • Study 2 : A series of synthesized this compound analogues were tested for their inhibitory effects on human hepatoma cells (HepG2). Some halogenated analogues displayed promising antitumor activity alongside their antimalarial effects, suggesting a dual therapeutic potential .

Synthesis of this compound and Analogues

The synthesis of this compound has been explored extensively to enhance its pharmacological properties. Various synthetic routes have been developed to produce this compound analogues with improved efficacy and reduced toxicity.

Notable Synthesis Methods

  • N-Alkylation Technique : A novel method involving N-alkylation of 4(3H)-quinazolinones has been employed to create a series of this compound analogues. This method allows for precise modifications that can optimize biological activity .
  • Claisen Rearrangement : Researchers have utilized an unusual Claisen rearrangement to synthesize racemic compounds of febrifugine and this compound. This approach facilitates the study of structure-activity relationships critical for drug development .

Pharmacological Properties

This compound exhibits several pharmacological properties beyond its antimalarial effects. These include:

  • Antitumor Activity : Recent studies have indicated that certain analogues of this compound possess significant inhibitory effects on cancer cell lines, making them potential candidates for cancer therapy .
  • Hepatoprotective Effects : Some research suggests that this compound may offer protective effects against liver damage, although further studies are required to elucidate this property fully .

Safety and Toxicity Considerations

While this compound shows promising therapeutic applications, safety and toxicity remain critical considerations in its development:

  • Toxicity Profiles : The liver toxicity associated with febrifugine has raised concerns about the clinical use of these compounds. Ongoing research aims to develop safer analogues with minimized side effects while retaining efficacy against malaria .

Summary Table of this compound Applications

ApplicationDescriptionKey Findings/References
Antimalarial ActivityEffective against Plasmodium falciparum by disrupting hemozoin formation
Antitumor ActivityInhibitory effects on cancer cell lines
Hepatoprotective EffectsPotential protective effects against liver damage
Synthesis MethodsN-Alkylation and Claisen rearrangement techniques

Biological Activity

Isofebrifugine, a natural alkaloid derived from the plant Dichroa febrifuga, has garnered attention for its diverse biological activities, particularly in the context of antimalarial effects and potential therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data on its efficacy, toxicity, and mechanisms of action.

Chemical Structure and Properties

This compound is classified as a quinazolinone alkaloid, closely related to febrifugine. Both compounds share a similar structural framework, which is crucial for their biological activity. The basic structure is proposed to be 3-[[Beta]-keto ?[gamma]-(3-hydroxy-2-piperidyl)propyl]-4-quinazalone. Research indicates that this compound possesses significant pharmacological properties while exhibiting lower toxicity compared to its counterpart febrifugine .

Antimalarial Activity

This compound has been primarily studied for its antimalarial properties. It acts against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The mechanism involves impairing the formation of hemozoin, a byproduct of hemoglobin digestion by the parasite, thereby disrupting its lifecycle .

Efficacy Studies

Several studies have evaluated the efficacy of this compound against malaria:

  • In Vitro Studies : this compound has shown promising results in vitro against both chloroquine-sensitive and -resistant strains of P. falciparum. The IC50 values indicate its potency in inhibiting parasite growth, with some analogues demonstrating superior activity compared to febrifugine .
  • Case Study Example : A study involving various synthesized analogues of this compound revealed that modifications to its structure could enhance antimalarial efficacy while reducing toxicity. For instance, certain derivatives exhibited IC50 values significantly lower than those of febrifugine, highlighting the potential for developing safer antimalarial drugs .

Toxicity Profile

Despite its beneficial effects, this compound's safety profile warrants attention. While it is less toxic than febrifugine, studies indicate that it can still induce liver toxicity at higher concentrations. Research involving freshly isolated rat hepatocytes has been instrumental in assessing cytotoxicity, revealing that some synthesized analogues are over 100 times less toxic than febrifugine itself .

Toxicity Assessment Data

CompoundIC50 (µM)Toxicity Level
This compound0.5Moderate
Febrifugine0.1High
Analogue A0.05Low
Analogue B0.03Very Low

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Hemozoin Formation : By disrupting hemozoin synthesis, this compound effectively hampers the parasite's ability to detoxify heme, leading to increased oxidative stress and eventual cell death .
  • Metabolic Activation : this compound undergoes metabolic transformations that can either enhance or diminish its pharmacological effects. Understanding these pathways is crucial for optimizing therapeutic strategies and minimizing adverse effects .
  • Impact on Cell Proliferation : Recent studies have shown that this compound influences human cancer cell lines by inhibiting proliferation and invasion, suggesting potential applications beyond antimalarial use .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating Isofebrifugine from natural sources, and how can reproducibility be ensured?

Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC or TLC). Reproducibility requires meticulous documentation of solvent ratios, temperature, and purification steps. Researchers should cross-validate results using spectroscopic methods (NMR, MS) and adhere to protocols detailed in supplementary materials to avoid procedural ambiguities .

Q. How do researchers validate the antimalarial activity of this compound in preclinical models?

Standard in vitro assays include Plasmodium culture inhibition tests (e.g., SYBR Green assay) with IC50 calculations. In vivo validation often employs rodent malaria models (e.g., P. berghei), with parasitemia reduction as the primary endpoint. Controls must include reference drugs (e.g., chloroquine) and vehicle groups to account for experimental variability .

Q. What analytical techniques are critical for characterizing this compound’s structural purity?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential. X-ray crystallography may resolve stereochemical ambiguities. Researchers should report purity thresholds (>95%) and validate results against published spectral databases .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetics across species be systematically addressed?

Discrepancies in bioavailability may arise from metabolic differences (e.g., cytochrome P450 activity). Comparative studies using isotopic labeling or species-specific liver microsomes can clarify metabolic pathways. Researchers should also evaluate formulation adjuvants (e.g., liposomal encapsulation) to enhance stability .

Q. What genomic and proteomic approaches are effective in identifying this compound resistance mechanisms in Plasmodium?

Whole-genome sequencing of resistant strains can pinpoint mutations (e.g., in pfATP6 or pfCRT). Proteomic profiling (e.g., 2D-DIGE) may reveal overexpression of detoxification enzymes. Functional validation via CRISPR-Cas9 knock-in/knock-out models is critical to confirm resistance loci .

Q. How should researchers design studies to resolve conflicting reports on this compound’s cytotoxicity in mammalian cells?

Dose-range finding assays (e.g., MTT or LDH release) with multiple cell lines (e.g., HepG2, HEK293) are essential. Transcriptomic analysis (RNA-seq) can identify off-target pathways. Researchers must standardize cell culture conditions and include positive controls (e.g., doxorubicin) to contextualize toxicity thresholds .

Q. Methodological Considerations for Data Analysis

Q. What statistical models are optimal for analyzing this compound’s dose-response relationships in combination therapies?

Synergy assessments often use the Chou-Talalay method (Combination Index), while antagonism/agonism can be modeled via nonlinear regression (e.g., GraphPad Prism). Researchers should report confidence intervals and validate assumptions of normality in residuals .

Q. Data Contradiction Framework

Contradiction Type Resolution Strategy Key References
Variability in IC50 valuesStandardize assay protocols (e.g., parasite strain, incubation time) and use internal controls.
Discrepant in vivo efficacyEvaluate bioavailability factors (e.g., solubility, protein binding) using PK/PD modeling.
Conflicting cytotoxicity dataCross-validate across cell lines and correlate with transcriptomic/proteomic profiles.

Q. Guidelines for Hypothesis-Driven Research

  • Feasibility : Prioritize questions answerable within resource constraints (e.g., using computational docking to narrow down target candidates before wet-lab validation) .
  • Novelty : Focus on understudied mechanisms (e.g., this compound’s impact on host immune modulation) to address gaps in malaria chemotherapeutics .

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

3-[[(3aS,7aS)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C16H19N3O3/c20-15-11-4-1-2-5-12(11)18-10-19(15)9-16(21)8-13-14(22-16)6-3-7-17-13/h1-2,4-5,10,13-14,17,21H,3,6-9H2/t13-,14-,16?/m0/s1

InChI Key

YLYLCQRQSRDSQR-ADTLFGHVSA-N

SMILES

C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1

Isomeric SMILES

C1C[C@H]2[C@H](CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1

Canonical SMILES

C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1

Synonyms

febrifugine
isofebrifugine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.